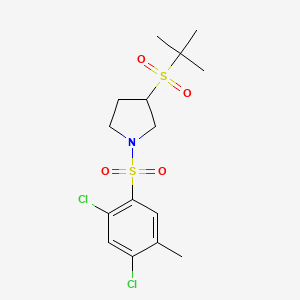

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine

Description

The compound 3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine features a pyrrolidine core substituted with two sulfonyl groups: a tert-butylsulfonyl moiety at position 3 and a 2,4-dichloro-5-methylphenylsulfonyl group at position 1. This structure combines steric bulk (from the tert-butyl group) with electron-withdrawing chlorine substituents and a methyl group on the aromatic ring. Such dual sulfonylation is rare in literature, though analogous pyrrolidine derivatives with sulfonyl or silyloxy substituents are documented in synthesis and medicinal chemistry contexts .

Properties

IUPAC Name |

3-tert-butylsulfonyl-1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO4S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-6-5-11(9-18)23(19,20)15(2,3)4/h7-8,11H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAQGHDJRKRFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine is a compound with significant potential in pharmaceutical applications, particularly in the treatment of bacterial infections and as a scaffold for drug development. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H21Cl2NO4S2, with a molecular weight of 414.36 g/mol. The compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit potent antimicrobial effects. For instance, pyrrolidine derivatives have shown activity against biofilm-forming bacteria such as Staphylococcus aureus, which presents challenges in clinical settings due to antibiotic resistance. The compound's sulfonyl groups may enhance its ability to disrupt biofilm formation, thereby increasing susceptibility to conventional antibiotics .

The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and biofilm stability. The presence of multiple chlorine and sulfonyl groups may contribute to increased lipophilicity and membrane penetration, facilitating the compound's interaction with bacterial cells .

Study 1: Antibiofilm Activity

In a recent microbiological evaluation, a library of pyrrolidine derivatives was synthesized and tested for their ability to inhibit biofilm formation. The results demonstrated that certain derivatives exhibited low minimum biofilm eradication concentration (MBEC) values compared to their minimum inhibitory concentration (MIC) values, indicating their effectiveness in disrupting established biofilms .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the tert-butylsulfonyl group in enhancing the compound's antimicrobial properties. Variations in substituents on the pyrrolidine ring significantly influenced the biological activity, suggesting that careful modification of the chemical structure can yield compounds with improved efficacy against resistant bacterial strains .

Data Table: Biological Activity Comparison

| Compound Name | MIC (µg/mL) | MBEC (µg/mL) | Activity Against Biofilms |

|---|---|---|---|

| This compound | 8 | 32 | Moderate |

| Pyrrolidine derivative A | 4 | 16 | High |

| Pyrrolidine derivative B | 16 | 64 | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key analogs:

Substituent Effects on Pyrrolidine Core

Key Observations :

- The target compound’s tert-butylsulfonyl group provides greater steric hindrance and chemical stability compared to TBS-protected analogs, which are prone to hydrolysis under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.